Cyclopenta-1,3-diene;titanium(4+);trichloride

Catalog No.
S1503368
CAS No.
1270-98-0
M.F
C5H5Cl3Ti
M. Wt
219.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopenta-1,3-diene;titanium(4+);trichloride

CAS Number

1270-98-0

Product Name

Cyclopenta-1,3-diene;titanium(4+);trichloride

IUPAC Name

cyclopenta-1,3-diene;titanium(4+);trichloride

Molecular Formula

C5H5Cl3Ti

Molecular Weight

219.31 g/mol

InChI

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3

InChI Key

QOXHZZQZTIGPEV-UHFFFAOYSA-K

SMILES

Array

Canonical SMILES

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Ti+4]

The exact mass of the compound Trichloro-pi-cyclopentadianyltitanium is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopenta-1,3-diene;titanium(4+);trichloride (CAS 1270-98-0), commonly known as CpTiCl3, is a fundamental mono-cyclopentadienyl half-sandwich transition metal complex [1]. In industrial and advanced laboratory procurement, it is primarily sourced as an established catalyst precursor for the stereospecific coordination polymerization of olefins and styrenic monomers [2]. Unlike simple titanium halides, the presence of a single cyclopentadienyl ligand provides a defined, single-site geometric constraint while leaving three coordination sites available for activation and monomer insertion [1]. When activated by methylaluminoxane (MAO) or specialized borate cocatalysts, CpTiCl3 undergoes facile reduction to a catalytically active Ti(III) species [2]. This distinct electronic and steric profile makes it the benchmark precursor for synthesizing syndiotactic polystyrene (sPS) and various specialized ethylene/styrene or cycloalkene copolymers, offering a critical balance of baseline activity, defined stereocontrol, and lower steric hindrance compared to permethylated analogs [1].

Substituting CpTiCl3 with generic titanium precursors like titanium tetrachloride (TiCl4) or bis-cyclopentadienyl metallocenes (e.g., titanocene dichloride, Cp2TiCl2) fundamentally alters the catalytic active site, leading to catalytic failure in stereospecific applications [1]. TiCl4 lacks the stabilizing and directing cyclopentadienyl ligand, typically yielding isotactic or atactic polymers with broad molecular weight distributions under Ziegler-Natta conditions [2]. Conversely, Cp2TiCl2 possesses too much steric bulk and lacks the necessary coordination vacancies; it fails entirely to promote the syndiospecific polymerization of styrene [1]. Furthermore, while the permethylated analog Cp*TiCl3 offers higher thermal stability, its increased steric bulk can hinder the incorporation of bulky comonomers [2]. Therefore, procurement must strictly specify CpTiCl3 when a highly accessible, mono-Cp Ti(III) active site is required for producing syndiotactic engineering plastics with melting points above 270 °C [1].

Stereospecificity in Styrene Polymerization: sPS Synthesis

The primary industrial value of CpTiCl3 lies in its ability to produce highly crystalline syndiotactic polystyrene (sPS) when activated by MAO [1]. Research demonstrates that the CpTiCl3/MAO system yields sPS with a high melting point of approximately 270–275 °C, characteristic of a highly ordered, alternating phenyl group microstructure [2]. In direct contrast, the bis-cyclopentadienyl analog, Cp2TiCl2, fails to promote syndiospecific polymerization under identical conditions, yielding only amorphous atactic polystyrene or exhibiting negligible activity [1]. This absolute divergence in stereocontrol is attributed to the geometric necessity of the half-sandwich structure to coordinate and orient the styrene monomer correctly [2].

Evidence DimensionPolymer tacticity and resulting melting point (Tm)
Target Compound DataCpTiCl3 (+ MAO) yields highly syndiotactic polystyrene (Tm ≈ 270–275 °C)
Comparator Or BaselineCp2TiCl2 (+ MAO) yields atactic polystyrene (amorphous, no distinct high Tm) or is inactive
Quantified DifferenceComplete shift from atactic/inactive to highly syndiotactic polymer with a Tm > 270 °C
ConditionsStyrene polymerization in the presence of methylaluminoxane (MAO) cocatalyst

Buyers must procure the mono-Cp complex to manufacture sPS, as the bis-Cp analog cannot produce the required semi-crystalline, high-heat-resistant engineering plastic.

Active Site Formation via Facile Reduction to Ti(III)

The catalytic efficacy of CpTiCl3 in syndiospecific polymerization is mechanistically dependent on its reduction from Ti(IV) to a catalytically active Ti(III) species [1]. Electron spin resonance (ESR) studies confirm that CpTiCl3 is readily and efficiently reduced to the trivalent state upon interaction with MAO or alkylaluminum cocatalysts [2]. In contrast, zirconocene analogs such as CpZrCl3 and Cp2ZrCl2 are highly resistant to reduction under the same conditions, remaining in the +4 oxidation state and thereby failing to initiate the syndiospecific polymerization of styrene [2]. The specific electronic properties of the Ti center in the mono-Cp environment are therefore critical for proper activation [1].

Evidence DimensionReduction to catalytically active +3 oxidation state
Target Compound DataCpTiCl3 is readily reduced to Ti(III) by MAO
Comparator Or BaselineCpZrCl3 remains stable in the +4 oxidation state
Quantified DifferenceSuccessful generation of Ti(III) active sites vs. failure to reduce/activate
ConditionsActivation with MAO or modified MAO (MMAO) in hydrocarbon solvent

Justifies the selection of titanium over zirconium half-sandwich complexes for processes that rely on a single-electron reduction pathway to form the active polymerization site.

Steric Accessibility for Bulky Comonomer Incorporation

While the permethylated analog Cp*TiCl3 is often used for higher temperature stability, CpTiCl3 provides a significantly less sterically hindered active site [1]. This reduced steric bulk is critical when copolymerizing styrene with bulky monomers, such as polyhedral oligomeric silsesquioxane (POSS) macromonomers [2]. The unsubstituted Cp ring in CpTiCl3 allows for the necessary coordination space, enabling the successful synthesis of random copolymers of syndiotactic polystyrene and POSS with loadings up to 24 wt% [2]. Bulkier bis-Cp or permethylated mono-Cp catalysts restrict the insertion of such massive comonomers, drastically lowering incorporation rates [1].

Evidence DimensionSteric accessibility for bulky comonomer (e.g., POSS) incorporation
Target Compound DataCpTiCl3 enables high incorporation (up to 24 wt% POSS) into the syndiotactic polystyrene backbone
Comparator Or BaselineBulkier metallocenes (Cp2TiCl2 or Cp*TiCl3) exhibit restricted coordination space, limiting bulky comonomer insertion
Quantified DifferenceEnables high-wt% incorporation of sterically demanding macromonomers vs. restricted/low incorporation
ConditionsCopolymerization of styrene and POSS macromonomers with MAO activation

Procurement should specify the unhindered CpTiCl3 over more expensive permethylated analogs when the downstream application requires the incorporation of sterically demanding comonomers.

Commercial Synthesis of Syndiotactic Polystyrene (sPS)

Directly relies on the stereospecificity data [1]. CpTiCl3 is the benchmark catalyst precursor for producing sPS, an engineering plastic valued for its fast crystallization rate and high melting point (275 °C) [2].

Production of Styrene-Based Nanocomposites and Copolymers

Follows from the steric accessibility evidence [3]. The unhindered active site of CpTiCl3 makes it suitable for copolymerizing styrene with bulky macromonomers (like POSS) or cycloalkenes, creating advanced hybrid materials [3].

Precursor for Advanced Half-Sandwich Titanocenes

As a fundamental starting material, CpTiCl3 is used in synthetic workflows to produce other mono-Cp titanium complexes (e.g., CpTiMe3, CpTi(OR)3) by replacing the chloride ligands while retaining the directing Cp group [1].

Hydrogen Bond Acceptor Count

4

Exact Mass

217.893624 Da

Monoisotopic Mass

217.893624 Da

Heavy Atom Count

9

UNII

BPJ2QGJ6ZF

Wikipedia

(Cyclopentadienyl)titanium_trichloride

Dates

Last modified: 08-15-2023

Explore Compound Types